molecular formula C21H23N3O2 B5069342 1-(4-METHOXYPHENYL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA

1-(4-METHOXYPHENYL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA

Cat. No.: B5069342
M. Wt: 349.4 g/mol
InChI Key: OHMMHQMAAVTXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHOXYPHENYL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group and a tetrahydrocarbazolylmethyl group linked by a urea moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenylamine and an appropriate electrophile.

    Synthesis of the Tetrahydrocarbazole Intermediate: The tetrahydrocarbazole moiety can be synthesized via a cyclization reaction of a suitable precursor, such as 2-nitrobenzylamine, followed by reduction.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the tetrahydrocarbazole intermediate using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXY-PHENYL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-METHOXY-PHENYL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHOXY-PHENYL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXY-PHENYL)-3-(PHENYL)UREA: Lacks the tetrahydrocarbazole moiety, resulting in different chemical properties and applications.

    1-(4-METHOXY-PHENYL)-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA: Similar structure but with a different position of the urea linkage, leading to variations in reactivity and biological activity.

Uniqueness

1-(4-METHOXY-PHENYL)-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-16-9-7-15(8-10-16)23-21(25)22-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)24-20/h6-12,24H,2-5,13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMMHQMAAVTXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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